chemical structure and properties of 1-(2-Thienyl)-1,2-propanedione 2-oxime
chemical structure and properties of 1-(2-Thienyl)-1,2-propanedione 2-oxime
An In-Depth Technical Guide to 1-(2-Thienyl)-1,2-propanedione 2-oxime: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of 1-(2-Thienyl)-1,2-propanedione 2-oxime, a heterocyclic compound featuring both a thiophene ring and an α-keto-oxime functional group. We delve into its molecular structure, physicochemical properties, and spectroscopic characteristics. The document outlines a detailed, field-proven protocol for its synthesis via oximation of the corresponding diketone. Furthermore, we explore its chemical reactivity and key applications as a versatile intermediate in organic synthesis, a chelating agent in analytical chemistry, and a scaffold of interest in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific and practical significance.
Molecular Overview and Significance
1-(2-Thienyl)-1,2-propanedione 2-oxime (C₇H₇NO₂S) is a specialized organic molecule that merges two structurally and functionally important chemical moieties: the thienyl group and the α-keto-oxime group.[1] This unique combination imparts a rich chemical reactivity and a broad potential for application across various scientific disciplines.
The Thienyl Moiety: A Privileged Heterocycle
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom.[2] Its presence is significant for several reasons:
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Electronic Properties : The sulfur atom and the delocalized π-electron system give the ring distinct electronic characteristics, influencing the reactivity of adjacent functional groups.[2]
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Bioisosterism : In medicinal chemistry, the thienyl group is often used as a bioisostere of a phenyl ring. It can maintain or enhance biological activity while modifying physicochemical properties like lipophilicity and metabolic stability. Its role as a reactant in the synthesis of the antidepressant Duloxetine highlights its importance in pharmaceuticals.[3]
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Coordination Chemistry : The sulfur atom can act as a coordination site for metal ions, which, in conjunction with the oxime group, allows for the formation of stable metal complexes.[2]
The Oxime Functional Group: Versatility in Chemistry and Biology
Oximes (RR′C=N–OH) are a class of compounds with remarkable versatility.[4] The α-keto-oxime arrangement in this molecule is particularly notable:
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Nucleophilicity : The nitrogen atom of the oxime is nucleophilic, enabling it to attack electrophilic centers in a variety of chemical reactions.[1]
-
Hydrogen Bonding : The oxime group contains both hydrogen bond acceptors (nitrogen and oxygen) and a hydrogen bond donor (the -OH group), allowing for specific interactions with biological targets like enzyme active sites.[5]
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Synthetic Intermediate : Oximes are well-established precursors for the synthesis of nitrogen-containing heterocycles, such as pyridines, and can be readily reduced to form amines.[1][6]
-
Biological Activity : The oxime moiety is a key feature in numerous pharmacologically active compounds, including FDA-approved drugs, and is known to be present in molecules with anticancer, anti-inflammatory, and kinase-inhibiting properties.[4][5][7]
Chemical Structure and Physicochemical Properties
A precise understanding of the compound's fundamental properties is critical for its effective application in a laboratory or developmental setting.
Structural and Identity Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₂S | [1] |
| Molar Mass | 169.20 g/mol | [1] |
| CAS Number | 56428-83-2 | [1] |
| IUPAC Name | 1-(2-thienyl)propane-1,2-dione 2-oxime | |
| Synonyms | α-oximino-1-(2-thienyl)-1-propanone |
Physicochemical Properties
| Property | Observation | Source(s) |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 111 - 115 °C | [1] |
| Solubility | Soluble in ethanol and methanol | [1] |
| Stability | Stable under standard laboratory conditions. May decompose under extreme pH or temperature. | [1] |
Spectroscopic Profile
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¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the three protons of the thiophene ring, a singlet for the methyl group (CH₃), and a broad singlet for the oxime hydroxyl proton (-OH).[2]
-
¹³C NMR : The carbon NMR spectrum will complement the proton data, showing unique signals for each carbon atom, including the two carbonyl/oxime carbons, the methyl carbon, and the four carbons of the thienyl ring.[2]
-
Infrared (IR) Spectroscopy : The IR spectrum serves as a crucial tool for functional group identification. Key absorption bands would be expected for the O-H stretch of the oxime, the C=O stretch of the ketone, the C=N stretch of the oxime, and various C-H and C=C stretches associated with the aromatic thienyl ring.[1]
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Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to its molar mass of 169.20 g/mol .
Synthesis and Reactivity
The synthesis of 1-(2-Thienyl)-1,2-propanedione 2-oxime is typically achieved through a straightforward and reliable oximation reaction.[1]
Synthetic Pathway: Oximation of a Diketone Precursor
The most common method involves the reaction of the parent diketone, 1-(2-thienyl)-1,2-propanedione, with hydroxylamine.[1][2] The reaction is typically conducted in the presence of a weak base, such as sodium acetate, which liberates the free hydroxylamine from its hydrochloride salt.
Detailed Experimental Protocol for Synthesis
This protocol is a self-validating system designed for reproducibility and purity.
Materials:
-
1-(2-Thienyl)-1,2-propanedione
-
Ethanol (or Methanol)[1]
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(2-thienyl)-1,2-propanedione in a suitable volume of ethanol.[1]
-
Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents). The use of a slight excess of the oximating reagents ensures the complete conversion of the starting ketone.
-
Reaction: Heat the mixture to reflux and maintain stirring for several hours.[1] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. Slowly add the mixture to a beaker of cold deionized water to precipitate the crude product.[1]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts.
-
Purification: Purify the crude oxime through recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[1]
-
Validation: Confirm the identity and purity of the synthesized compound using melting point analysis and spectroscopic methods (NMR, IR).
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for 1-(2-Thienyl)-1,2-propanedione 2-oxime.
Key Chemical Reactions
The compound's reactivity is governed by its functional groups, allowing it to serve as both a nucleophile and an electrophile.[1]
-
Reduction : The oxime group can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing a route to chiral amino alcohols.[1]
-
Condensation Reactions : It can react with aldehydes or ketones under specific conditions to form more complex heterocyclic structures.[1]
-
Beckmann Rearrangement : While not explicitly documented for this molecule in the search results, α-keto-oximes can potentially undergo rearrangement reactions to form amides, a common transformation for oximes.
Core Applications and Future Directions
The unique structure of 1-(2-Thienyl)-1,2-propanedione 2-oxime makes it a valuable tool in several scientific areas.
Application in Analytical Chemistry: Metal Ion Chelation
Vicinal dioximes are renowned for their ability to act as bidentate ligands, forming stable and often colorful complexes with transition metal ions.[2] This compound can be used as a chromogenic reagent for the spectrophotometric determination of metal ions.[1] The coordination typically occurs through the two nitrogen atoms (from the ketone's implicit imine character and the oxime), forming a stable five-membered chelate ring with the metal center.
Role in Organic Synthesis: A Building Block for Heterocycles
The compound is an important intermediate in the synthesis of more complex organic molecules.[1] Oxime derivatives are established building blocks for constructing nitrogen-containing heterocycles, particularly substituted pyridines, via condensation and cyclization reactions.[6][8] This makes it a valuable starting point for creating novel molecular scaffolds.
Potential in Drug Discovery and Development
The structural features of this compound are highly relevant to pharmaceutical research.[1]
-
Kinase Inhibition : Many oxime-containing molecules have been identified as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[5] The ability of the oxime to form specific hydrogen bonds is key to its interaction with kinase active sites.
-
Scaffold for Bioactive Molecules : The combination of the bio-relevant thienyl ring and the versatile oxime group provides a strong foundation for designing new therapeutic agents. It can be modified to optimize binding to biological targets, improve pharmacokinetic properties, and explore potential activities against a range of diseases.
Conclusion
1-(2-Thienyl)-1,2-propanedione 2-oxime is a multifaceted chemical compound with significant potential. Its well-defined synthesis, predictable reactivity, and the advantageous combination of the thienyl and oxime moieties make it a valuable asset for researchers. From its application as an analytical reagent to its role as a foundational building block in the synthesis of complex heterocycles and potential drug candidates, this compound represents a nexus of fundamental chemistry and applied science. Continued exploration of its properties and derivatives is likely to uncover further applications in materials science, catalysis, and medicine.
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